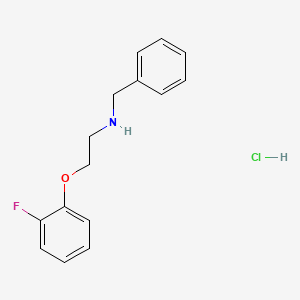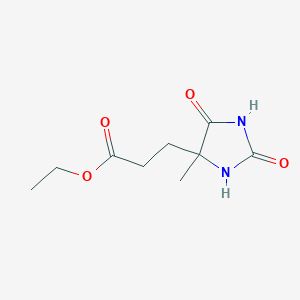
Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate
Overview
Description
Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate is a chemical compound with the linear formula C8H12N2O4 . It is used extensively in scientific research due to its diverse applications in various fields.
Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate is characterized by a linear formula of C8H12N2O4 . The exact mass of the molecule is 214.09535693 .Physical And Chemical Properties Analysis
Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate has a molecular weight of 214.22 and a molecular formula of C9H14N2O4 . It has a complexity of 303 and a topological polar surface area of 84.5 .Scientific Research Applications
Application 1: Synthesis of Biologically Active Analogues
- Summary of the Application: This compound is used in the synthesis of biologically active analogues of the title compound from acetylene dicarboxylate, aniline and various aromatic aldehydes .
- Methods of Application: The synthesis is characterized by a specific efficient method involving one-pot mortar-pestle grinding catalyzed by citric acid . This short time synthesis is characterized by high yields and is comparable with the similar mechano-chemical process of planetary ball-milling .
- Results or Outcomes: The easy isolation of the products without involving separation methods makes this green synthesis to be cost-efficient .
Application 2: Antimicrobial Activity
- Summary of the Application: Thiophene derivatives derived from ethyl (E)-5- (3- (dimethylamino)acryloyl)-4-methyl-2- (phenylamino)thiophene-3-carboxylate have shown promising antimicrobial activity .
- Methods of Application: The study involved the preparation of new heterocyclic compounds incorporating thiophene species from the titled enaminone via the reaction with different nucleophiles and electrophiles .
- Results or Outcomes: The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affect their biological activity . The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .
Application 3: Synthesis of N-substituted o-brominated 3,4-dihydro-7-hydroxyquinolin-2 (1 H)-ones
- Summary of the Application: This compound is used in the synthesis of N-substituted o-brominated 3,4-dihydro-7-hydroxyquinolin-2 (1 H)-ones .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Application 4: Biological Potential of Indole Derivatives
- Summary of the Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: The study involved the preparation of new heterocyclic compounds incorporating indole species .
- Results or Outcomes: The results of the biological activity of the prepared compounds revealed that changing the substituents at position-2 of the indole ring significantly affect their biological activity . The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .
Application 5: Synthesis of Ethyl 3-Methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate Analogues
- Summary of the Application: This compound is used in the synthesis of biologically active analogues of the title compound from acetylene dicarboxylate, aniline and various aromatic aldehydes .
- Methods of Application: The synthesis is characterized by a specific efficient method involving one-pot mortar-pestle grinding catalyzed by citric acid . This short time synthesis is characterized by high yields and is comparable with the similar mechano-chemical process of planetary ball-milling .
- Results or Outcomes: The easy isolation of the products without involving separation methods makes this green synthesis to be cost-efficient .
Application 6: Synthesis of N-substituted o-brominated 3,4-dihydro-7-hydroxyquinolin-2 (1 H)-ones
- Summary of the Application: This compound is used in the synthesis of N-substituted o-brominated 3,4-dihydro-7-hydroxyquinolin-2 (1 H)-ones .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
properties
IUPAC Name |
ethyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-3-15-6(12)4-5-9(2)7(13)10-8(14)11-9/h3-5H2,1-2H3,(H2,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGHVJBCZKKSHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1(C(=O)NC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-Bromophenoxy)propyl]methylamine hydrochloride](/img/structure/B1379775.png)
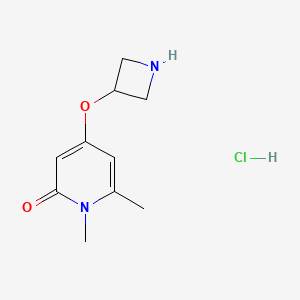
![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1379781.png)
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B1379782.png)
![[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1379783.png)
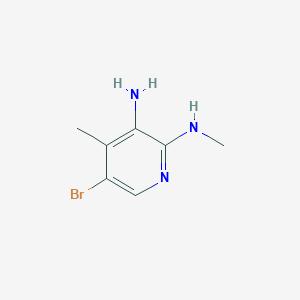

![tert-butyl N-[6-(methylamino)hexyl]carbamate](/img/structure/B1379788.png)
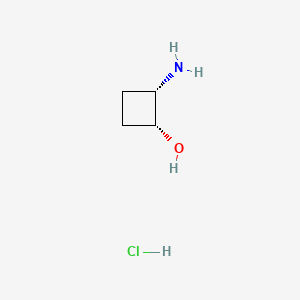
![N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1379790.png)
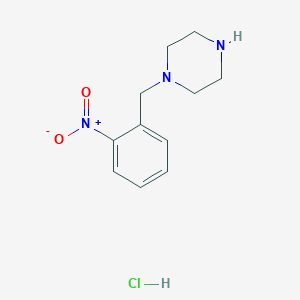
![{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride](/img/structure/B1379792.png)
amine hydrobromide](/img/structure/B1379795.png)
